molecular formula C9H15N3 B1648766 1,5-dimethyl-3-pyrrolidin-2-yl-1H-pyrazole CAS No. 1170223-69-4

1,5-dimethyl-3-pyrrolidin-2-yl-1H-pyrazole

Cat. No. B1648766
CAS RN: 1170223-69-4
M. Wt: 165.24 g/mol
InChI Key: CVYNRTWNQATPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,5-Dimethyl-3-pyrrolidin-2-yl-1H-pyrazole” is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CC1=CC(=NN1C)C2CCCN2 . This indicates that the compound contains a pyrazole ring (a five-membered ring with two nitrogen atoms) and a pyrrolidine ring (a five-membered ring with one nitrogen atom) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the search results, pyrazole compounds are known to be used as scaffolds in the synthesis of bioactive chemicals .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its InChI key is QIHBXSYHLABMSM-UHFFFAOYSA-N .

Scientific Research Applications

Corrosion Inhibition

Pyridine–pyrazole compounds, including those structurally similar to 1,5-dimethyl-3-pyrrolidin-2-yl-1H-pyrazole, have been investigated for their corrosion inhibition properties. For instance, a study demonstrated that pyrazole derivatives significantly inhibit steel corrosion in hydrochloric acid solutions, highlighting their potential as corrosion inhibitors in industrial applications (Bouklah et al., 2005).

Organic Synthesis and Catalysis

Research has explored the synthesis of various heterocyclic compounds, including pyrazoles, demonstrating their versatility in organic chemistry. For example, cycloaddition reactions involving pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles showcase the reactivity of pyrazole derivatives in constructing complex molecular architectures, which can be crucial in materials science and pharmaceuticals (Sutcliffe et al., 2000).

Photophysical Studies

Pyrazole derivatives have been studied for their photoreactive properties. For instance, the photoinduced tautomerization of 2-(1H-pyrazol-5-yl)pyridines and their derivatives offers insights into the photophysics of these molecules, which can be applied in designing optical materials and fluorescent probes (Vetokhina et al., 2012).

Antioxidant Potential

Pyrazole compounds have also been evaluated for their antioxidant potential. A study synthesizing novel heterocyclic compounds with pyrazole moieties found some derivatives showing significant antioxidant activity, underscoring their potential in medicinal chemistry and as antioxidants (Kaddouri et al., 2020).

Future Directions

While specific future directions for “1,5-dimethyl-3-pyrrolidin-2-yl-1H-pyrazole” were not found in the search results, the wide range of applications and the increasing popularity of pyrazoles in several fields of science suggest that they will continue to be an area of active research .

properties

IUPAC Name

1,5-dimethyl-3-pyrrolidin-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7-6-9(11-12(7)2)8-4-3-5-10-8/h6,8,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYNRTWNQATPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-dimethyl-3-pyrrolidin-2-yl-1H-pyrazole
Reactant of Route 2
1,5-dimethyl-3-pyrrolidin-2-yl-1H-pyrazole
Reactant of Route 3
1,5-dimethyl-3-pyrrolidin-2-yl-1H-pyrazole
Reactant of Route 4
1,5-dimethyl-3-pyrrolidin-2-yl-1H-pyrazole
Reactant of Route 5
1,5-dimethyl-3-pyrrolidin-2-yl-1H-pyrazole
Reactant of Route 6
1,5-dimethyl-3-pyrrolidin-2-yl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.